3-Chloro-2,3,3-trifluoroprop-1-ene
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Overview
Description
3-Chloro-2,3,3-trifluoroprop-1-ene: is an unsaturated chlorofluorocarbon with the molecular formula C3H2ClF3 . This compound is of significant interest due to its applications in various industrial and scientific fields, particularly as a refrigerant with a lower global warming potential compared to traditional chlorofluorocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,3,3-trifluoroprop-1-ene can be synthesized through fluorination and dehydrohalogenation reactions starting with 1,1,1,3,3-pentachloropropane . The process involves the use of hydrogen fluoride as a fluorinating agent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves a multi-step process that includes the fluorination of 1,1,1,3,3-pentachloropropane followed by dehydrohalogenation. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,3,3-trifluoroprop-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form fluorinated alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as sodium hydroxide or potassium hydroxide.
Catalysts: Various halides (e.g., sodium, potassium, rubidium, cesium) supported on active carbon catalysts.
Major Products:
Fluorinated Alkenes: Resulting from dehydrochlorination reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-2,3,3-trifluoroprop-1-ene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and studies.
Medicine: Explored for its potential therapeutic applications.
Industry: Widely used as a refrigerant due to its lower global warming potential and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-2,3,3-trifluoroprop-1-ene involves its interaction with molecular targets through dehydrochlorination and substitution reactions. The compound can decompose into radicals such as hydrogen chloride, trifluoromethyl, and difluoromethyl, which can further react with other molecules . These reactions are crucial in its application as a fire extinguishing agent and in other industrial processes .
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd): Similar in structure but differs in the position of the chlorine atom.
2-Chloro-3,3,3-trifluoropropene: Another isomer with different physical and chemical properties.
Uniqueness: 3-Chloro-2,3,3-trifluoroprop-1-ene is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its lower global warming potential makes it a more environmentally friendly option compared to other chlorofluorocarbons .
Properties
Molecular Formula |
C3H2ClF3 |
---|---|
Molecular Weight |
130.49 g/mol |
IUPAC Name |
3-chloro-2,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3H2ClF3/c1-2(5)3(4,6)7/h1H2 |
InChI Key |
VTOPKRLXDFCFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)Cl)F |
Origin of Product |
United States |
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